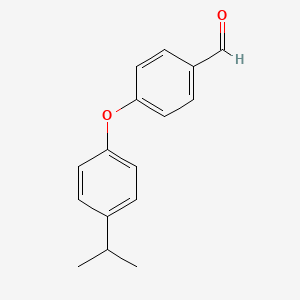

4-(4-Isopropylphenoxy)benzaldehyde

Descripción general

Descripción

4-(4-Isopropylphenoxy)benzaldehyde is an organic compound with the molecular formula C16H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropylphenoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(4-Isopropylphenoxy)benzaldehyde can be synthesized through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and palladium catalysts.

Industrial Production Methods

the principles of green chemistry, such as using less toxic reagents and producing less waste, are often applied in industrial settings to optimize the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4-(4-Isopropylphenoxy)benzoic acid.

Reduction: 4-(4-Isopropylphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(4-Isopropylphenoxy)benzaldehyde serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Suzuki Coupling Reactions : This compound can be utilized to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The Suzuki reaction involves coupling aryl halides with boronic acids, where this compound can act as one of the reactants.

- Aldol Condensation : It can undergo aldol reactions to form β-hydroxy aldehydes or ketones, which are valuable intermediates in organic synthesis.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activity, making them candidates for drug development. For instance:

- Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Cancer Research : Compounds related to this compound have been investigated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.

Material Science

In material science, this compound can be used in the formulation of polymers and resins. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for biaryl compounds via Suzuki coupling | Synthesis of telmisartan precursors |

| Medicinal Chemistry | Antimicrobial and anticancer properties | Derivatives showing activity against E. coli |

| Material Science | Enhances properties of polymers and resins | Used in high-performance coatings |

Case Studies

- Antimicrobial Study : A recent study evaluated the efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .

- Cancer Cell Proliferation : Research focused on the effects of this compound derivatives on cancer cell lines demonstrated a dose-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents .

- Polymer Development : In material science applications, formulations incorporating this compound were shown to improve thermal stability in epoxy resins, making them suitable for high-temperature applications .

Mecanismo De Acción

The mechanism of action of 4-(4-Isopropylphenoxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products . The aromatic ring can also participate in electrophilic aromatic substitution reactions, where electrophiles attack the electron-rich aromatic ring .

Comparación Con Compuestos Similares

4-(4-Isopropylphenoxy)benzaldehyde can be compared with other benzaldehyde derivatives:

4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of an isopropylphenoxy group. It is more polar and has different reactivity.

4-Methoxybenzaldehyde: Contains a methoxy group, which is an electron-donating group, making the aromatic ring more reactive towards electrophilic substitution.

4-Nitrobenzaldehyde: Contains a nitro group, which is an electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.

The uniqueness of this compound lies in its isopropylphenoxy group, which provides steric hindrance and affects the compound’s reactivity and physical properties.

Actividad Biológica

4-(4-Isopropylphenoxy)benzaldehyde, a compound characterized by its isopropyl and phenoxy groups, has garnered interest in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

This compound is an aromatic aldehyde with the molecular formula C_16H_18O. The presence of the isopropyl group influences its steric and electronic properties, which may affect its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in protein function, potentially impacting various biochemical pathways. The phenoxy group enhances hydrophobic interactions with biomolecules, further influencing their stability and activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 μg/mL |

| Escherichia coli | 128 μg/mL |

| Salmonella typhi | 32 μg/mL |

These findings suggest a promising role for this compound in developing new antimicrobial agents .

Antioxidant Activity

The compound also shows notable antioxidant activity. It has been evaluated using various assays, including DPPH radical scavenging tests. The IC50 values for antioxidant activity are as follows:

| Assay | IC50 (mg/mL) |

|---|---|

| DPPH Scavenging | 0.672 |

| β-Carotene Bleaching | 0.37 |

These results indicate that this compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial activity of various benzaldehyde derivatives highlighted that this compound significantly reduced the growth of resistant bacterial strains when combined with traditional antibiotics. This suggests a synergistic effect that could enhance treatment efficacy .

- Cytotoxicity Evaluation : In a cytotoxicity assay on cancer cell lines, this compound demonstrated selective cytotoxic effects, inhibiting cell proliferation at concentrations lower than those affecting normal cells. This selectivity indicates its potential as an anticancer agent .

Comparative Analysis

When compared to similar compounds such as 2-(4-Methylphenoxy)benzaldehyde and 2-(4-Ethylphenoxy)benzaldehyde, this compound exhibits enhanced biological activity due to the unique steric effects imparted by the isopropyl group. These differences can influence both the potency and specificity of the compound's interactions with biological targets .

Propiedades

IUPAC Name |

4-(4-propan-2-ylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLJWKIPGOLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610171 | |

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-86-0 | |

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.